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Compound of Interest

4-Fluorotetrahydro-2H-pyran-4-
Compound Name: S
carboxylic acid

Cat. No.: B1519323

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound that
incorporates several key structural features of interest in medicinal chemistry and materials
science. The tetrahydropyran (oxane) ring is a prevalent scaffold in many natural products and
pharmaceuticals, valued for its conformational properties and ability to engage in hydrogen
bonding. The quaternary carbon at the 4-position, substituted with both a fluorine atom and a
carboxylic acid, introduces a point of significant steric and electronic influence. The fluorine
atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity, while
the carboxylic acid group provides a handle for further synthetic modification and introduces
acidic properties.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its
unambiguous identification, purity assessment, and for tracking its transformations in chemical
reactions. This guide provides a comprehensive overview of the anticipated Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluorotetrahydro-
2H-pyran-4-carboxylic acid, grounded in established spectroscopic principles. It further
outlines detailed, field-proven protocols for data acquisition, ensuring that researchers can
confidently generate and interpret high-quality analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of
4-Fluorotetrahydro-2H-pyran-4-carboxylic acid in solution. Through a combination of 1H,
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13C, and *°F NMR experiments, one can confirm the carbon skeleton, the connectivity of

protons, and the specific environment of the fluorine atom.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential. The following

procedure ensures reproducibility and accuracy.

1.1.1 Sample Preparation

Mass Measurement: Accurately weigh approximately 5-10 mg of the solid 4-
Fluorotetrahydro-2H-pyran-4-carboxylic acid sample.

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-de (DMSO-ds) is
recommended due to its excellent ability to dissolve carboxylic acids and to slow the
exchange of the acidic proton, allowing for its observation. Chloroform-d (CDCIs) can also be
used, but the carboxylic acid proton may be broader or exchange more readily.[1]

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately
0.6-0.7 mL of the chosen deuterated solvent.

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is
completely dissolved. A brief sonication may be required if the sample is slow to dissolve.

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool into a fresh NMR tube to prevent shimming issues.

1.1.2 Instrument Setup and Data Acquisition

Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it
into the magnet.

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or
manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical
solvent peaks.

'H NMR Acquisition:
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o Tune and match the proton probe.

o Acquire a standard 1D proton spectrum. A spectral width of approximately 16 ppm is
appropriate.

o Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Tune and match the carbon probe.

o Acquire a proton-decoupled 13C spectrum. A spectral width of approximately 220 ppm is
standard.

o Alarger number of scans will be required (e.g., 1024 or more) due to the low natural
abundance of 13C.

e 19F NMR Acquisition:
o Tune and match the fluorine probe.

o Acquire a proton-decoupled °F spectrum. The chemical shift range for organofluorine
compounds is large, so a wide spectral window is necessary.[2]

o If desired, a proton-coupled °F spectrum can be acquired to observe *H-1°F coupling.

Sample Preparation

Weigh Sample (5-10 mg)

Data Acquisition
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Caption: Workflow for NMR sample preparation and data acquisition.

Anticipated Spectral Features and Interpretation
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The structure of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid dictates a unique set of
NMR signals.

1.2.1 *"H NMR Spectroscopy

o Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region,
typically between 10-13 ppm.[1][3][4] Its broadness is due to hydrogen bonding and chemical
exchange. This peak will disappear upon shaking the sample with a drop of D20.

e Pyran Protons (Axial vs. Equatorial): The tetrahydropyran ring exists in a chair conformation.
The eight protons on the ring are diastereotopic and will appear as distinct signals.

o H-2/H-6 Protons: These four protons are adjacent to the ring oxygen and are thus
deshielded. They are expected to appear as complex multiplets between approximately
3.5-4.0 ppm.

o H-3/H-5 Protons: These four protons are further from the oxygen and adjacent to the
guaternary center. They are expected to appear as complex multiplets between
approximately 1.8-2.2 ppm. The protons on the same carbon will show geminal coupling,
and they will also show vicinal coupling to the H-2/H-6 protons. Crucially, they will also
exhibit coupling to the fluorine atom (2JH-F and 3JH-F), further complicating the multiplets.

1.2.2 13C NMR Spectroscopy

e Carbonyl Carbon (-COOH): This signal will appear significantly downfield, typically in the
range of 170-180 ppm.[4][5] It will likely appear as a singlet or a very narrow multiplet due to
weak long-range coupling.

e Quaternary Carbon (C-4): This carbon is attached to both an oxygen (in the form of the
carboxyl group), an electronegative fluorine atom, and is part of the ring. This environment
will cause a significant downfield shift. A key feature will be a large one-bond carbon-fluorine
coupling (1JC-F), splitting the signal into a doublet. The chemical shift is anticipated to be in
the 90-100 ppm range.

e C-2/C-6 Carbons: These carbons are adjacent to the ring oxygen and will be deshielded,
appearing around 65-70 ppm. They will exhibit a three-bond coupling to the fluorine atom
(BJC-F).
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e C-3/C-5 Carbons: These carbons are adjacent to the quaternary center and will appear
further upfield, likely in the 30-40 ppm range. They will show a two-bond coupling to the
fluorine atom (2JC-F).

1.2.3 °F NMR Spectroscopy

e Fluorine Atom (C-4): The *°F nucleus is highly sensitive.[2] The chemical shift is highly
dependent on the electronic environment. For a tertiary alkyl fluoride, a chemical shift in the
range of -140 to -180 ppm (relative to CFCIs) can be anticipated.[6][7] Due to coupling with
the four adjacent protons on C-3 and C-5, the signal is expected to appear as a complex
multiplet, likely a quintet or a multiplet of multiplets.

Anticipated NMR Data Summary

1H NMR (DMSO-ds) 3 (ppm)

10-13

3.5-4.0

1.8-2.2

13C NMR (DMSO-de) o (ppm)

170-180

90-100

65-70

30-40

19F NMR (DMSO-ds) 3 (ppm)

-140 to -180

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for confirming the presence of key
functional groups. For this molecule, it will provide definitive evidence for the carboxylic acid
moiety and the carbon-fluorine bond.
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Experimental Protocol: IR Data Acquisition

The solid nature of the compound allows for several preparation methods. The KBr pellet
method is a classic and reliable choice for obtaining a high-resolution spectrum.

2.1.1 Sample Preparation (KBr Pellet Method)

e Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the sample to a
very fine powder.

e Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to
the mortar.[8]

e Homogenization: Gently but thoroughly mix the sample and KBr by grinding for about one
minute until the mixture is homogeneous.

o Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place itin a
hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a
transparent or translucent pellet.

o Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr
pellet.

2.1.2 Instrument Setup and Data Acquisition

e Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run
a background scan to account for atmospheric CO2 and water vapor.

o Sample Insertion: Place the KBr pellet into the sample holder in the spectrometer's beam
path.

e Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to
produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm™1,
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Caption: Workflow for IR sample preparation by the KBr pellet method.

Anticipated Spectral Features and Interpretation

The IR spectrum will be dominated by absorptions characteristic of the carboxylic acid group.

e O-H Stretch: A very broad and strong absorption band is expected from approximately 3300
cm~1 down to 2500 cm~1.[3][9][10] This breadth is a hallmark of the hydrogen-bonded dimers
formed by carboxylic acids.[9]

e C-H Stretch: Sharp, medium-intensity peaks will be superimposed on the broad O-H band,
typically in the 2850-3000 cm~1 region, corresponding to the stretching vibrations of the C-H
bonds in the tetrahydropyran ring.

e C=0 Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the
carboxylic acid is expected in the range of 1725-1700 cm~*.[10] Dimerization typically shifts
this peak to a slightly lower wavenumber compared to a free carbonyl.

e C-O Stretch & O-H Bend: The spectrum will also contain C-O stretching and O-H bending
vibrations in the fingerprint region. A strong C-O stretch is expected between 1320-1210
cm~1, and an O-H bend may appear around 1440-1395 cm~1.[9]

o C-F Stretch: A strong, sharp absorption corresponding to the carbon-fluorine bond stretch is
expected in the region of 1100-1000 cm~1. The exact position can be influenced by coupling
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with other vibrations.

Anticipated IR Data

Summary

Wavenumber (cm~1) Intensity Vibrational Mode Assignment

3300-2500 Strong, Very Broad O__H stretch (carboxylic acid
dimer)

2990-2850 Medium, Sharp C-H stretch (aliphatic)

1725-1700 Strong, Sharp C=0 stretch (carboxylic acid)

1440-1395 Medium O-H bend

1320-1210 Strong C-O stretch

1100-1000 Strong, Sharp C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable
structural information through the analysis of its fragmentation patterns. Electrospray ionization
(ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol: MS Data Acquisition

Negative ion mode ESI is the method of choice for carboxylic acids, as they readily lose a
proton to form a stable [M-H]~ anion.

3.1.1 Sample Preparation

o Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a
suitable solvent like methanol or acetonitrile.

o Working Solution: Dilute the stock solution to a final concentration of 1-10 pg/mL using a
mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). A small amount of a weak
base like ammonium hydroxide can be added to promote deprotonation, if necessary.
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3.1.2 Instrument Setup and Data Acquisition

 lonization Mode: Set the mass spectrometer to operate in negative electrospray ionization
(ESI-) mode.

o Sample Introduction: Infuse the prepared sample solution directly into the ESI source at a
low flow rate (e.g., 5-10 pL/min) using a syringe pump.

 Instrument Tuning: Optimize source parameters such as capillary voltage, source
temperature, and cone voltage to maximize the signal of the deprotonated molecule [M-H]~.
[11]

e Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-
500) to identify the molecular ion.

e Tandem MS (MS/MS): Select the [M-H]~ ion (m/z 163.05) as the precursor ion. Perform
collision-induced dissociation (CID) by applying collision energy and acquire a product ion
spectrum to observe the fragmentation pattern.

Sample Preparation Data Acquisition (ESI-)

Prepare Stock Solution
(1 mg/mL)

Dilute to 1-10 pg/mL
in MeCN:H20

Infuse Sample Optimize Source Acquire Full Scan (MS1) Acquire Product Scan (MS2)

Click to download full resolution via product page

Caption: Workflow for ESI-MS sample preparation and analysis.

Anticipated Spectral Features and Interpretation

The molecular formula of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is CeHoFOs, with a
monoisotopic mass of 164.0536 g/mol .

e Molecular lon: In negative ion mode ESI, the most prominent peak in the full scan spectrum
will be the deprotonated molecule, [M-H]~, at m/z 163.05.
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e Fragmentation Pattern (MS/MS of m/z 163.05):

o Loss of CO2: The most characteristic fragmentation of a deprotonated carboxylic acid is
the loss of carbon dioxide (44.00 Da). This will result in a major fragment ion at m/z
119.05, corresponding to the CsHoFO~ carbanion.[9][12]

o Loss of HF: The fluorinated carbanion at m/z 119.05 may subsequently lose hydrogen
fluoride (20.01 Da), leading to a fragment at m/z 99.04.

o Ring Opening/Further Fragmentation: Other minor fragments resulting from the opening of
the tetrahydropyran ring are also possible but are expected to be of lower intensity.

Anticipated MS Data
Summary (ESI-)

m/z (calculated) lon Formula Interpretation

[M-H]~ (Deprotonated
163.05 [CeHsFOs]~

Molecule)
119.05 [CsHsFO]~ [M-H-CO2]~
99.04 [CsH7O]- [M-H-CO2-HF]~

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fluorotetrahydro-2H-pyran-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1519323#spectroscopic-data-nmr-ir-ms-of-4-
fluorotetrahydro-2h-pyran-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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